molecular formula C25H29N3O2S B1279809 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 913612-07-4

7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B1279809
CAS No.: 913612-07-4
M. Wt: 435.6 g/mol
InChI Key: LAWOHKNPRBDADQ-UHFFFAOYSA-N
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Description

The compound “7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one” is known to act as a dopamine D2 receptor partial agonist, a serotonin 5-HT2A receptor antagonist, and an α1 adrenergic receptor antagonist, as well as a serotonin uptake inhibitor . It is used as an active ingredient in tablets and is known to possess a wide therapeutic spectrum in the treatment of central nervous system diseases, particularly schizophrenia .

Scientific Research Applications

DNA Binding and Fluorescent Staining Applications

The compound Hoechst 33258, a derivative of N-methyl piperazine with two benzimidazole groups and one phenol group, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. It has been widely used since the 1970s as a fluorescent DNA stain due to its ability to easily access cells. Hoechst derivatives are instrumental in various biological research fields including plant cell biology, where they are used for chromosome and nuclear staining, DNA content analysis via flow cytometry, and plant chromosome analysis. They also find application as radioprotectors and topoisomerase inhibitors, thereby serving as a foundation for rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Therapeutic and Biological Activity of Quinazoline Derivatives

Quinazoline and its derivatives, including quinazoline-4(3H)-ones, are prominent in biological activities and are found in more than 200 naturally occurring alkaloids. They have been extensively studied due to their stability, inspiring researchers to introduce various bioactive moieties to this nucleus to develop potential medicinal agents. Quinazoline derivatives have displayed antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The review emphasizes the potential of quinazoline derivatives to overcome challenges like solubility and bioavailability, which are critical in the journey from a compound to an established drug (Tiwary et al., 2016).

Quinoxaline as Antitumor Agents and Catalyst Ligands

Quinoxaline and its analogs have been explored for their antitumor properties. Recent studies have investigated the use of quinoxaline and its analogs as ligands in catalysts. The formation of quinoxaline involves the condensation of ortho-diamines with 1,2-diketones, and various substituted derivatives arise when different compounds are used in place of diketones. The versatility of quinoxaline and its analogs in forming complexes and their potential therapeutic applications in treating tumors are highlighted (Aastha Pareek & Dharma Kishor, 2015).

Mechanism of Action

Target of Action

Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone is a novel drug candidate with high affinity for serotonin, dopamine, and noradrenaline receptors . It binds with high affinity to human serotonin 1A, serotonin 2A, long form of human D2, alpha1B, and alpha2C-adrenergic receptors . It also has affinity for D3, serotonin 2B, serotonin 7, alpha1A, and alpha1D-adrenergic receptors .

Mode of Action

Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone displays partial agonism at serotonin 1A and D2 receptors and potent antagonism of serotonin 2A receptors and alpha1B/2C-adrenoceptors . This unique interaction with its targets results in a balance of serotonin and dopamine activity, which is believed to reduce the occurrence of certain side effects like restlessness or anxiety.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. Its partial agonism at D2 receptors and potent antagonism at serotonin 2A receptors modulate the serotonin and dopamine pathways, which are crucial in mood regulation and the pathophysiology of disorders like schizophrenia .

Pharmacokinetics

Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone shows dose-proportality in its pharmacokinetics . The maximum concentration (Cmax) and the area under the curve (AUC24h) of brexpiprazole showed accumulation of about 2.5- to 5.5-fold on day 14, compared with those on day 1 . The median time to reach maximum concentration (tmax) and the mean elimination half-life of brexpiprazole were 4-5 and 52-92 hours, respectively, across all doses on day 14 . The steady state of brexpiprazole was reached after day 10 in all dose groups .

Result of Action

The molecular and cellular effects of Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone’s action result in clinically meaningful improvements in overall symptomatology and psychosocial functioning in patients with acute exacerbation of schizophrenia . As maintenance treatment, it significantly delayed the time to relapse compared with placebo in patients who were already stabilized on the drug .

Action Environment

The action, efficacy, and stability of Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone can be influenced by environmental factors such as the presence of other medications, patient’s genetic makeup, and overall health status. For instance, the effects of another serotonin-dopamine activity modulator, aripiprazole, were influenced by genetic variation in the gene encoding the dopamine transporter (DAT1) .

Biochemical Analysis

Biochemical Properties

7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one interacts with several key enzymes, proteins, and other biomolecules. It acts as a partial agonist at dopamine D2 receptors, which are crucial for modulating neurotransmission in the brain. Additionally, it serves as an antagonist at serotonin 5-HT2A receptors and α1 adrenergic receptors, which play roles in mood regulation and vascular function, respectively. The compound also inhibits serotonin uptake, thereby increasing serotonin levels in the synaptic cleft .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating dopamine and serotonin receptors, which are critical for neurotransmission. This modulation affects gene expression and cellular metabolism, leading to changes in cell function. For instance, the compound’s interaction with dopamine receptors can alter the expression of genes involved in neurotransmitter synthesis and release .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with dopamine D2, serotonin 5-HT2A, and α1 adrenergic receptors. As a partial agonist at dopamine D2 receptors, it activates these receptors to a lesser extent than dopamine itself, providing a balanced modulation of dopaminergic activity. Its antagonistic action at serotonin 5-HT2A and α1 adrenergic receptors inhibits their activity, contributing to its therapeutic effects. Additionally, the compound inhibits serotonin reuptake, increasing serotonin availability in the synaptic cleft .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively modulates neurotransmitter levels and receptor activity, providing symptomatic relief in models of schizophrenia. At higher doses, it may exhibit toxic or adverse effects, such as receptor desensitization or off-target interactions. These dosage-dependent effects highlight the importance of optimizing dosage regimens for clinical use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. These metabolic processes can lead to the formation of active or inactive metabolites, which may influence the compound’s overall efficacy and safety profile. The compound’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and bioavailability, affecting its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on target receptors and enzymes. Post-translational modifications and targeting signals may guide its localization, ensuring that it reaches the appropriate sites of action .

Properties

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-6,8,10,17-18H,1-2,7,9,11-16H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWOHKNPRBDADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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